Formic acid;1,3,4-trichlorobutan-2-ol
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Overview
Description
Formic acid;1,3,4-trichlorobutan-2-ol is a compound formed by the combination of formic acid and 1,3,4-trichlorobutan-2-ol in a 1:1 ratio . 1,3,4-trichlorobutan-2-ol is a chlorinated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;1,3,4-trichlorobutan-2-ol typically involves the reaction of formic acid with 1,3,4-trichlorobutan-2-ol under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored closely to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Formic acid;1,3,4-trichlorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
Formic acid;1,3,4-trichlorobutan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of formic acid;1,3,4-trichlorobutan-2-ol involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Formic acid: The simplest carboxylic acid, known for its use in chemical synthesis and natural occurrence in insect venom.
1,3,4-trichlorobutan-2-ol:
Uniqueness
The presence of both carboxylic acid and chlorinated alcohol functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
61810-59-1 |
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Molecular Formula |
C5H9Cl3O3 |
Molecular Weight |
223.48 g/mol |
IUPAC Name |
formic acid;1,3,4-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H7Cl3O.CH2O2/c5-1-3(7)4(8)2-6;2-1-3/h3-4,8H,1-2H2;1H,(H,2,3) |
InChI Key |
ORUCQGPKINLQGX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CCl)Cl)O)Cl.C(=O)O |
Origin of Product |
United States |
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